
(S)-2-Amino-3-(o-tolyl)propanoic acid
Descripción general
Descripción
“(S)-2-Amino-3-(o-tolyl)propanoic acid” is a chemical compound with the CAS Number 80126-53-0. Its molecular formula is C10H13NO2 and it has a molecular weight of 179.22 g/mol . It is also known as OTAP or L-amino acid.
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Peptide Synthesis and Structural Studies
(S)-2-Amino-3-(o-tolyl)propanoic acid plays a crucial role in peptide synthesis and structural analysis. The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), an analog of (S)-2-Amino-3-(o-tolyl)propanoic acid, has been extensively used in studies of peptides. TOAC, known for its rigid cyclic structure, has been instrumental in analyzing backbone dynamics and peptide secondary structure. Incorporating TOAC into peptides and employing techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR has allowed researchers to delve into the structural intricacies of peptides, their interactions with membranes, and other biomolecules like nucleic acids and proteins. Studies have also focused on the orientation of peptides in membranes and their interactions in the context of GPCR, host defense peptides, phospholamban, and β-amyloid. This demonstrates the multifaceted applications of (S)-2-Amino-3-(o-tolyl)propanoic acid derivatives in structural biology and biophysics (Schreier et al., 2012).
Biomedical Applications: Poly(amino acid)s and Drug Delivery
Poly(amino acid)s, constructed from natural amino acids, have garnered attention for their biocompatibility, biodegradability, and metabolizable nature. Highly branched polymers, including dendrimers, dendrigrafts, and hyperbranched polymers, are derived from amino acids like (S)-2-Amino-3-(o-tolyl)propanoic acid. These structures have shown promise in biomedical applications, particularly as vehicles for gene and drug delivery. The focus has predominantly been on poly(L-lysine) and, to a lesser extent, poly(L-glutamic acid), underlining their potential in non-viral gene delivery vectors and systems for the delivery of inhalable drugs. Their unique structural properties and functional versatility make them suitable for advanced medical therapies and interventions (Thompson & Scholz, 2021).
Contributions in Synthetic and Medicinal Chemistry
(S)-2-Amino-3-(o-tolyl)propanoic acid and its derivatives have been central to the development of novel functional polymers, which are pivotal in medicinal chemistry. These compounds, due to their inherent optical activity and diverse functionalities, form the basis for the creation of 'artificial proteins.' These artificial proteins aim to mimic natural proteins in their functions, including electron transfer, information transfer, and selective catalytic functions. The continued exploration in this field is geared towards developing advanced materials with exceptional biological and chemical functions (Sanda & Endo, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKDLSKDKUGSB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945564 | |
| Record name | 2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80126-53-0, 22888-51-3 | |
| Record name | 2-Methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-Methylphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing L-2-Methylphenylalanine in its enantiomerically pure form?
A1: The research paper focuses on the synthesis of enantiomerically pure L-2-Methylphenylalanine, also known as (S)-2-Amino-3-(o-tolyl)propanoic acid, using a novel 2-benzyl-2-methyl-3-amino-2H-azirine derivative. [] Obtaining enantiomerically pure L-2-Methylphenylalanine is crucial because the biological activity of peptides and proteins is often highly dependent on the stereochemistry of their constituent amino acids. Using enantiomerically pure building blocks ensures the synthesis of peptides with defined stereochemistry and predictable biological properties. This is particularly important for developing pharmaceuticals and studying structure-activity relationships.
Q2: How was the absolute configuration of the synthesized L-2-Methylphenylalanine confirmed in the study?
A2: The researchers confirmed the absolute configuration of the synthesized L-2-Methylphenylalanine through a combination of methods. Firstly, the diastereoisomers of the 2-benzyl-2-methyl-3-amino-2H-azirine derivative (the L-2-Methylphenylalanine synthon) were separated chromatographically. [] The reaction of the purified synthon with thiobenzoic acid produced a monothiodiamide derivative suitable for X-ray crystallography. This analysis unequivocally established the absolute configuration of this derivative. Further reactions of the synthon with Z-leucine yielded dipeptide derivatives. The absolute configuration of L-2-Methylphenylalanine within these dipeptides was then deduced based on the known and unchanging configuration of the incorporated L-leucine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



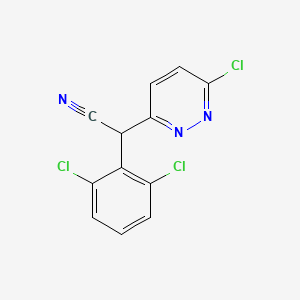
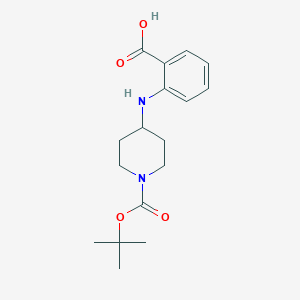

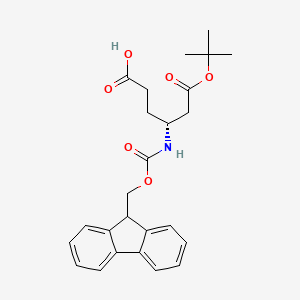


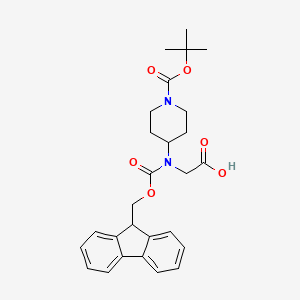
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
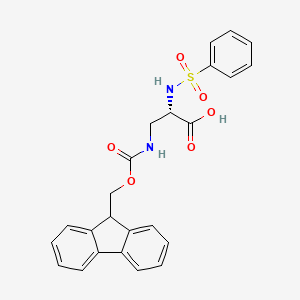
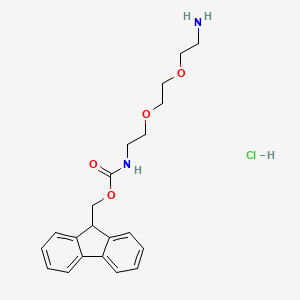
![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)

![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)
